molecular formula C29H28N4O3 B5454127 N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

Cat. No.: B5454127
M. Wt: 480.6 g/mol
InChI Key: BMWRRDPJOSMDCZ-XHPQRKPJSA-N
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Description

“N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide” typically involves multi-step organic reactions. The starting materials often include 1,3-diphenyl-1H-pyrazole and 4-methylbenzoyl chloride. The key steps may involve:

    Formation of the pyrazole core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the enone moiety: This step may involve aldol condensation reactions.

    Amidation: The final step involves the reaction of the enone intermediate with 4-methylbenzoyl chloride in the presence of a base to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

“N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1,3-diphenyl-1H-pyrazole
  • 4-methylbenzoyl chloride
  • N-(4-methylbenzoyl)-1,3-diphenyl-1H-pyrazole

Uniqueness

The uniqueness of “N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide” lies in its specific structural features, such as the presence of the enone moiety and the methoxyethylamino group. These features may confer unique biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-21-13-15-23(16-14-21)28(34)31-26(29(35)30-17-18-36-2)19-24-20-33(25-11-7-4-8-12-25)32-27(24)22-9-5-3-6-10-22/h3-16,19-20H,17-18H2,1-2H3,(H,30,35)(H,31,34)/b26-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWRRDPJOSMDCZ-XHPQRKPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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